(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride
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Overview
Description
“(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H13BrClNS . It is a white crystalline powder that is soluble in water and other polar solvents. The compound is primarily used in the field of organic synthesis.
Synthesis Analysis
The synthesis of “(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride” involves a multi-step process. It starts with the reaction of 2,5-dimethylthiophene with bromine to form 2-bromo-5-methylthiophene. The 2-bromo-5-methylthiophene is then treated with sodium hydride and methanol to form 2-methoxy-5-methylthiophene. The 2-methoxy-5-methylthiophene is further reacted with methyl iodide and ammonia to form "(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride".Molecular Structure Analysis
The InChI code for “(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride” is 1S/C7H10BrNS.ClH/c1-4-6(3-9)7(8)5(2)10-4;/h3,9H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride” has a molecular weight of 256.59 . It is a powder at room temperature . The compound is stable under normal conditions but can decompose when exposed to light and air.Scientific Research Applications
- Building Block : (4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride serves as a valuable building block in organic synthesis. Researchers use it to construct more complex molecules, including pharmaceuticals and other bioactive compounds .
- Psychotomimetic Effects : Similar to other hallucinogens, (4-Bromo-2,5-dimethylthiophen-3-yl)methanamine (commonly known as 2C-B) exhibits central activity. It affects dopamine levels and has both excitatory and inhibitory effects on locomotion. Researchers study its psychotomimetic potential and addictive properties .
- Dopamine Modulation : 2C-B increases dopamine levels in the nucleus accumbens (NAc) while decreasing 3,4-dihydroxyphenylacetic acid (DOPAC). This alteration in neurotransmitter balance contributes to its behavioral effects and potential for monoamine oxidase inhibition .
- Brain Connectivity : 2C-B induces changes in EEG power spectra and coherence. Researchers correlate these alterations with locomotor behavior and dopamine levels. High doses exhibit temporally biphasic effects on EEG power and coherence .
- Biological Activity : Thiophene-based compounds, including (4-Bromo-2,5-dimethylthiophen-3-yl)methanamine, have fascinated scientists. They play a crucial role in developing advanced compounds with diverse biological effects .
- Microwave-Assisted Synthesis : Although the exact mechanism is not fully understood, microwave-assisted synthesis using thiophene derivatives promotes rapid heat transfer, higher reaction rates, and short-term polymerization processes. This clean technology enhances yields and efficiency .
Organic Synthesis and Medicinal Chemistry
Psychedelic Research
Neurochemical Studies
Electroencephalography (EEG) Research
Thiophene Derivatives in Medicinal Chemistry
Clean Technology in Organic Synthesis
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
(4-bromo-2,5-dimethylthiophen-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS.ClH/c1-4-6(3-9)7(8)5(2)10-4;/h3,9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLWXPSYEULCAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride |
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